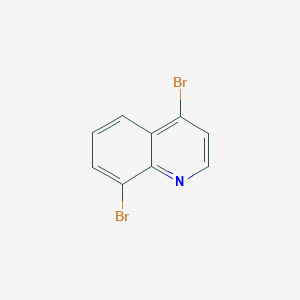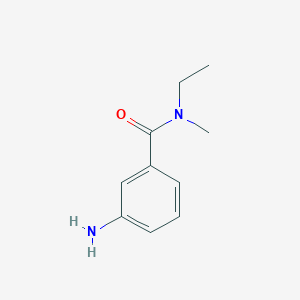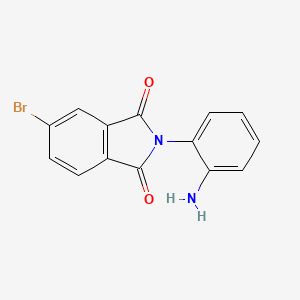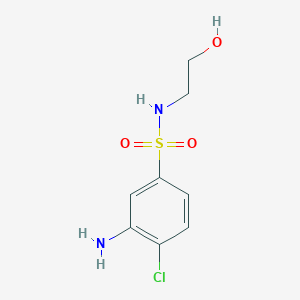![molecular formula C12H17NO5S2 B1517527 3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophen-2-carbonsäure CAS No. 1096935-50-0](/img/structure/B1517527.png)
3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophen-2-carbonsäure
Übersicht
Beschreibung
“3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid” is a chemical compound with the CAS Number: 1096935-50-0 . It has a molecular weight of 319.4 and its molecular formula is C12H17NO5S2 . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of thiophene derivatives, such as the compound , often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method for synthesizing aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a sulfonyl group attached to the thiophene ring, and a piperidine ring attached to the sulfonyl group . The piperidine ring carries a 2-hydroxyethyl group .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Katalytische Protodeboronierung
Diese Verbindung kann für die katalytische Protodeboronierung von Pinacolboronsäureestern verwendet werden. Dieser Prozess ist entscheidend für die formale Anti-Markovnikov-Hydromethylierung von Alkenen, eine wertvolle Transformation in der organischen Synthese . Die Rolle der Verbindung in dieser Reaktion könnte entscheidend für die Steigerung der Effizienz und Selektivität des Protodeboronierungsprozesses sein.
Synthese von Piperidinderivaten
Piperidinderivate sind in der pharmazeutischen Industrie von Bedeutung, und diese Verbindung kann als Vorläufer für die Synthese verschiedener Piperidinderivate dienen. Diese Derivate sind in mehr als zwanzig Klassen von Arzneimitteln vorhanden und sind für die Entwicklung von Medikamenten unerlässlich . Die strukturellen Merkmale der Verbindung machen sie zu einem geeigneten Kandidaten für solche synthetischen Anwendungen.
Synthese von antiviralen Wirkstoffen
Die Verbindung hat potenzielle Anwendungen bei der Entwicklung und Synthese neuer Isatin-Derivate, die als Breitband-Antivirale eingesetzt werden. Ihre Struktur könnte modifiziert werden, um die antivirale Aktivität gegen Viren wie Influenza, Herpes simplex und Coxsackievirus zu verstärken .
Bausteine der organischen Synthese
Als Baustein in der organischen Synthese kann diese Verbindung zur Entwicklung verschiedener funktioneller Gruppen durch Transformationen wie Oxidationen, Aminierungen, Halogenierungen und C–C-Bindungsbildungen beitragen. Ihr Stabilitäts- und Reaktivitätsprofil macht sie zu einer attraktiven Wahl für komplexe organische Synthesen .
Pharmazeutische Forschung
In der pharmazeutischen Forschung ist die Piperidin-Einheit dieser Verbindung von besonderem Interesse, da sie in vielen bioaktiven Molekülen vorkommt. Sie kann verwendet werden, um Verbindungen mit potenziellen pharmakologischen Anwendungen zu erstellen, einschließlich der Entwicklung neuer Medikamente .
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been known to target gata family proteins, inhibiting the interaction between gata3 and sox4 .
Biochemical Pathways
Given its potential interaction with gata family proteins, it may influence pathways related to cell differentiation and cytokine production .
Result of Action
Based on its potential interaction with gata family proteins, it could potentially suppress th2 cell differentiation and inhibit the expression and production of th2 cytokines .
Action Environment
The action, efficacy, and stability of 3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid would be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules or ions in the environment. For example, the rate of certain reactions involving similar compounds has been found to be considerably accelerated at physiological pH .
Eigenschaften
IUPAC Name |
3-[2-(2-hydroxyethyl)piperidin-1-yl]sulfonylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S2/c14-7-4-9-3-1-2-6-13(9)20(17,18)10-5-8-19-11(10)12(15)16/h5,8-9,14H,1-4,6-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOCPFKNBYZDTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCO)S(=O)(=O)C2=C(SC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(2-Fluorobenzyl)thio]-1-propanamine](/img/structure/B1517446.png)


![{3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine](/img/structure/B1517451.png)


![2-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]acetonitrile](/img/structure/B1517456.png)


![2-Methyl-3-[(3-methylphenyl)amino]propanenitrile](/img/structure/B1517462.png)


